

Application Note: Rapid Samarium-Neodymium Analysis Using MC-ICP-MS

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Compound of Interest

Compound Name: Samarium-147

Cat. No.: B087331

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Samarium-Neodymium (Sm-Nd) isotopic system is a powerful tool for geochronology and tracer studies, relying on the alpha decay of ^{147}Sm to ^{143}Nd .^[1] Traditionally, the analysis of Sm-Nd isotopes has been performed using Thermal Ionization Mass Spectrometry (TIMS), a technique known for its high precision but often hampered by time-consuming sample preparation and analysis. The advent of Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) has revolutionized this field by offering significantly more rapid analysis times while maintaining good precision.^[2] This application note provides a detailed protocol for the rapid analysis of Sm-Nd isotopes using MC-ICP-MS, targeting researchers, scientists, and professionals in various fields, including drug development where isotopic labeling can be a valuable tool.

The primary advantages of using MC-ICP-MS for Sm-Nd analysis include its high sample throughput, tolerance to some matrix effects, and the ability to simultaneously measure a wide range of isotopes.^{[3][4]} This makes it an ideal choice for studies requiring the analysis of a large number of samples or for applications where rapid turnaround times are critical.

Experimental Protocols

Sample Preparation and Digestion

A critical first step in Sm-Nd analysis is the complete dissolution of the sample to ensure that both Sm and Nd are in a form suitable for chemical separation.

Protocol:

- Accurately weigh approximately 0.1 to 0.5 grams of the powdered sample into a clean Savillex® PFA vial.
- Add a mixed ^{149}Sm - ^{150}Nd enriched tracer solution (spike) to the sample for isotope dilution analysis to determine elemental concentrations.[\[5\]](#)
- Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO_3) acids (typically in a 3:1 or 4:1 ratio) to the vial. For silicate-rich matrices, perchloric acid (HClO_4) may also be added.[\[5\]](#)
- Securely cap the vials and place them on a hotplate at approximately 120-150°C for 48-72 hours, or until complete dissolution is achieved.
- After cooling, carefully uncap the vials and evaporate the acid mixture to dryness on the hotplate at a lower temperature (around 80-90°C).
- To ensure the removal of any fluoride residues, add a small amount of concentrated HNO_3 or hydrochloric acid (HCl) and evaporate to dryness again. This step should be repeated at least twice.[\[6\]](#)
- Dissolve the final residue in a known volume of dilute acid (e.g., 2.5 M HCl or 1 M HNO_3) in preparation for chemical separation.[\[7\]](#)[\[8\]](#)

Rapid Chemical Separation of Sm and Nd

The separation of Sm and Nd from the sample matrix and from each other is crucial to avoid isobaric interferences during mass spectrometric analysis. Several rapid chromatographic methods have been developed for this purpose. Below is a protocol for a rapid, single-day separation using a two-column tandem setup.[\[7\]](#)[\[8\]](#)

Protocol:

- Column Preparation:

- Prepare two tandem columns. The upper column contains 250 μL of Sr SpecTM resin, and the lower column contains 250 μL of TRU SpecTM resin.[\[7\]](#)[\[8\]](#)
- Prepare a third column with 300 mg of Ln SpecTM resin.[\[7\]](#)[\[8\]](#)
- Pre-condition all columns with the appropriate acids as per the resin manufacturer's instructions.
- Sample Loading and Matrix Elution:
 - Add ascorbic acid to the dissolved sample solution to reduce Fe(III) to Fe(II).[\[7\]](#)[\[8\]](#)
 - Load the sample solution onto the tandem Sr SpecTM/TRU SpecTM columns.
 - The matrix elements are washed from the columns using 1 M HNO_3 .
- Separation of Light Rare Earth Elements (LREEs):
 - The LREEs, including Sm and Nd, are retained on the lower TRU SpecTM column.
 - Elute the LREE fraction from the TRU SpecTM column directly onto the pre-conditioned Ln SpecTM column.
- Separation of Nd and Sm:
 - On the Ln SpecTM column, elute with 0.25 M HCl .[\[7\]](#)[\[8\]](#)
 - Collect the Nd fraction first, followed by the Sm fraction in separate, clean collection vials. The precise volumes for elution and collection should be calibrated for each batch of resin.
- Final Preparation:
 - Evaporate the collected Nd and Sm fractions to dryness.
 - Re-dissolve the residues in a small volume of dilute HNO_3 (typically 2%) for MC-ICP-MS analysis.

This entire chromatographic procedure can be accomplished within a single working day.[\[7\]](#)[\[8\]](#)

MC-ICP-MS Analysis

Instrument Parameters

The following table summarizes typical instrumental parameters for Sm-Nd analysis on a MC-ICP-MS.

Parameter	Setting
Instrument	Multi-Collector ICP-MS (e.g., Thermo Scientific™ Neptune™ Series)
Sample Introduction	Desolvating nebulizer system (e.g., Apex IR)
Plasma Power	1200-1300 W
Gas Flows	Cool Gas: ~15 L/min; Auxiliary Gas: ~0.8 L/min; Nebulizer Gas: Optimized for uptake rate
Detector Mode	Static Faraday cups
Integration Time	4-8 seconds per cycle
Number of Cycles	40-60 per measurement

Interference Correction

Accurate Nd isotope ratio measurements require correction for isobaric interferences, primarily from Sm and Ce isotopes.

- ^{144}Sm on ^{144}Nd : The most significant isobaric interference is from ^{144}Sm on the ^{144}Nd isotope. This is corrected by monitoring an interference-free Sm isotope, typically ^{147}Sm or ^{149}Sm , and using the known natural isotopic abundance of Sm to calculate and subtract the contribution of ^{144}Sm from the measured signal at mass 144.^[2] An iterative approach may be necessary as the mass bias correction for Nd is dependent on the interference-free ^{144}Nd signal.^[6]
- ^{142}Ce on ^{142}Nd : Although chemical separation aims to remove Ce, residual amounts can still cause interference on ^{142}Nd . This is corrected by monitoring the ^{140}Ce peak and subtracting the calculated ^{142}Ce contribution.^[6]

- **Mass Bias Correction:** Instrumental mass bias is corrected by normalizing the measured isotope ratios to a stable, non-radiogenic isotope ratio. For Nd, the $^{146}\text{Nd}/^{144}\text{Nd}$ ratio (true value = 0.7219) is commonly used.[\[2\]](#) The exponential law is typically applied for this correction.[\[2\]](#)

Data Presentation

The following tables summarize the quantitative performance of rapid Sm-Nd analysis by MC-ICP-MS, with data compiled from various studies.

Table 1: Performance Metrics for Rapid Sm-Nd Analysis

Parameter	Typical Value	Reference
Total Analysis Time (per sample)	< 24 hours (including separation)	[7] [8]
$^{143}\text{Nd}/^{144}\text{Nd}$ Precision (2SD)	1.6 - 5 ppm (0.016 - 0.05 ϵ -units)	[6]
Chemical Separation Recovery	>95% for Nd and Sm	[5]

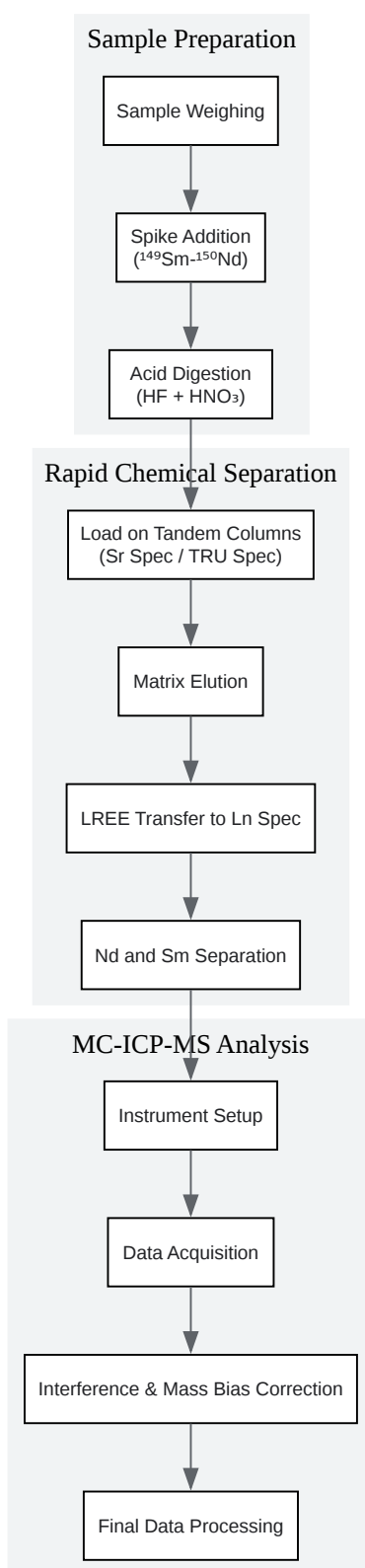
Table 2: Analysis of Standard Reference Materials

Reference Material	Measured $^{143}\text{Nd}/^{144}\text{Nd}$ (\pm 2SD)	Certified/Reference $^{143}\text{Nd}/^{144}\text{Nd}$
BCR-2 (Basalt)	0.512633 ± 0.000017	0.512638 ± 0.000010
JNdi-1 (Nd Standard)	0.512118 ± 0.000004	0.512115 ± 0.000007

Note: The presented values are representative and may vary depending on the specific instrumentation and laboratory conditions.[\[6\]](#)[\[9\]](#)[\[10\]](#)

Visualizations

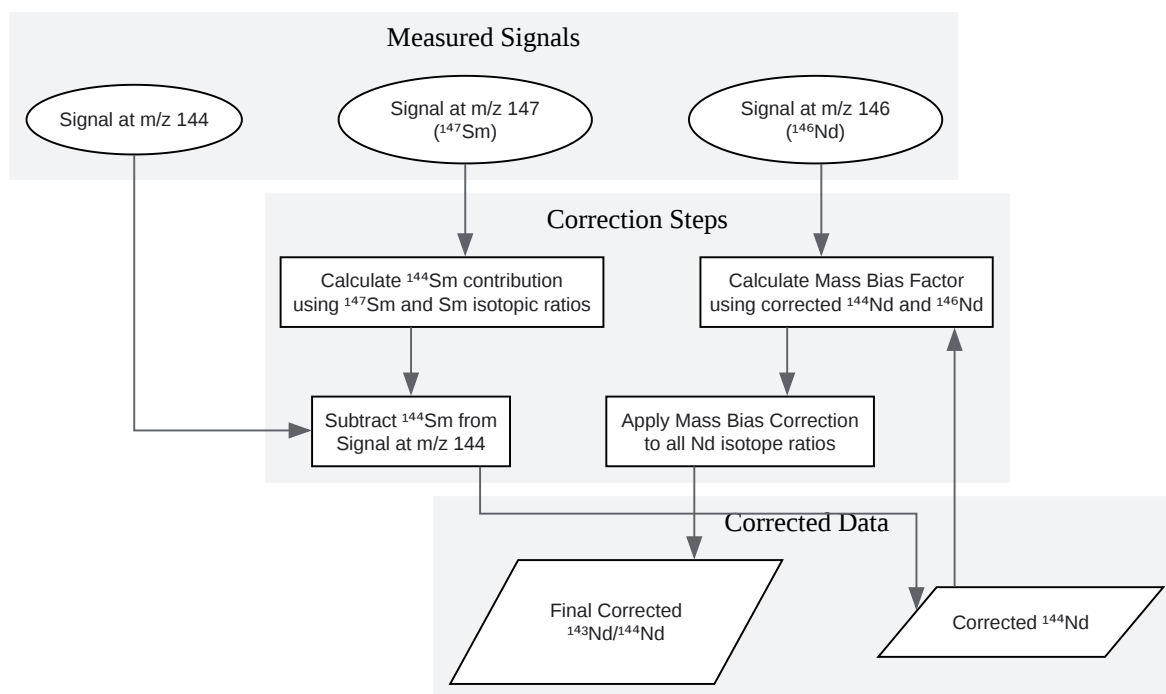
Experimental Workflow



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Caption: Experimental workflow for rapid Sm-Nd analysis.

Interference Correction Logic



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